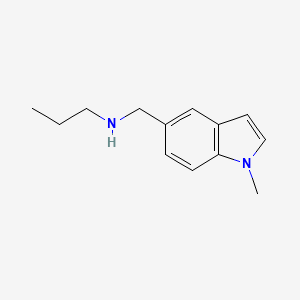 (1-Méthyl-1H-indol-5-yl)méthylamine CAS No. 1343934-78-0"
>
(1-Méthyl-1H-indol-5-yl)méthylamine CAS No. 1343934-78-0"
>
(1-Méthyl-1H-indol-5-yl)méthylamine
Vue d'ensemble
Description
“(1-Methyl-1H-indol-5-yl)methylamine” is a chemical compound with the molecular formula C10H12N2 . It is also known by other names such as 1-methyl-1h-indol-5-amine, 5-amino-1-n-methylindole, 1-methyl-1h-indol-5-ylamine, and 5-amino-1-methylindole .
Molecular Structure Analysis
The molecular weight of “(1-Methyl-1H-indol-5-yl)methylamine” is 160.22 g/mol . The InChI Key is XYCZKICJSDSNOW-UHFFFAOYSA-N . The SMILES string representation is CN1C=CC2=CC(N)=CC=C12 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Methyl-1H-indol-5-yl)methylamine” are not fully detailed in the search results. It is known to be a solid .Applications De Recherche Scientifique
Applications antivirales
Les dérivés de l'indole ont été rapportés pour présenter des activités antivirales significatives. Par exemple, certains composés à base d'indole ont montré une activité inhibitrice contre le virus de la grippe A et le virus Coxsackie B4 . La flexibilité structurale de l'indole permet la synthèse de divers dérivés qui peuvent être adaptés à des cibles antivirales spécifiques.
Effets anti-inflammatoires et analgésiques
Le noyau indole est connu pour contribuer aux propriétés anti-inflammatoires et analgésiques de divers composés. En modifiant la structure de l'indole, les chercheurs peuvent améliorer ces effets, conduisant à de nouveaux traitements potentiels pour les maladies inflammatoires .
Recherche anticancéreuse
Les dérivés de l'indole ont été explorés pour leurs propriétés anticancéreuses. Certains composés ont démontré une activité contre les lignées cellulaires cancéreuses, indiquant le potentiel de structures à base d'indole pour être développées en agents chimiothérapeutiques .
Activité antimicrobienne et antituberculeuse
L'échafaudage de l'indole est également associé à des activités antimicrobiennes et antituberculeuses. Les dérivés de l'indole ont été étudiés pour leur efficacité contre Mycobacterium tuberculosis, l'agent causal de la tuberculose .
Propriétés neuropharmacologiques
Les dérivés de l'indole sont importants en neuropharmacologie, avec des applications allant de la neuroprotection au traitement des maladies neurodégénératives. La structure de l'indole peut interagir avec divers systèmes de neurotransmetteurs, influençant leur profil pharmacologique .
Chimie agricole
Les composés à base d'indole, tels que l'acide indole-3-acétique, jouent un rôle dans la croissance et le développement des plantes. La recherche sur les dérivés de l'indole peut conduire à la découverte de nouvelles hormones végétales ou régulateurs de croissance qui peuvent améliorer la productivité agricole .
Chimie synthétique
Les dérivés de l'indole sont des intermédiaires clés en chimie synthétique. Ils servent de blocs de construction pour la synthèse de molécules complexes, notamment des produits naturels et des produits pharmaceutiques. La polyvalence du cycle indole permet une large gamme de modifications chimiques .
Science des matériaux
Les propriétés électroniques de l'indole en font un candidat pour des applications en science des matériaux, telles que les semi-conducteurs organiques et les polymères conducteurs. La recherche dans ce domaine se concentre sur l'exploitation de la nature aromatique de l'indole pour développer de nouveaux matériaux présentant des caractéristiques électroniques souhaitables .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their biological activities
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways, but specific pathways and their downstream effects need further investigation.
Result of Action
Indole derivatives have been reported to exhibit a broad spectrum of biological activities
Analyse Biochimique
Biochemical Properties
(1-Methyl-1H-indol-5-yl)methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including (1-Methyl-1H-indol-5-yl)methylamine, have been shown to inhibit the polymerization of tubulin, a protein essential for cell division . This interaction can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies .
Cellular Effects
(1-Methyl-1H-indol-5-yl)methylamine has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can induce apoptosis in cancer cells by arresting them in the G2/M phase of the cell cycle . Additionally, (1-Methyl-1H-indol-5-yl)methylamine may modulate gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of (1-Methyl-1H-indol-5-yl)methylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest . Furthermore, it may interact with other proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Methyl-1H-indol-5-yl)methylamine can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to (1-Methyl-1H-indol-5-yl)methylamine may lead to sustained inhibition of cell division and induction of apoptosis .
Dosage Effects in Animal Models
The effects of (1-Methyl-1H-indol-5-yl)methylamine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, including damage to normal cells and tissues . Threshold effects and dose-response relationships are critical for determining the optimal dosage for therapeutic applications .
Metabolic Pathways
(1-Methyl-1H-indol-5-yl)methylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . The metabolic flux and levels of metabolites can be influenced by this compound, affecting overall cellular metabolism . Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of (1-Methyl-1H-indol-5-yl)methylamine .
Transport and Distribution
The transport and distribution of (1-Methyl-1H-indol-5-yl)methylamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution pattern can influence the efficacy and toxicity of (1-Methyl-1H-indol-5-yl)methylamine .
Subcellular Localization
(1-Methyl-1H-indol-5-yl)methylamine exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles within the cell . The subcellular localization can influence the interactions of (1-Methyl-1H-indol-5-yl)methylamine with other biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
N-[(1-methylindol-5-yl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-3-7-14-10-11-4-5-13-12(9-11)6-8-15(13)2/h4-6,8-9,14H,3,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYOEBWZZDRCTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC2=C(C=C1)N(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


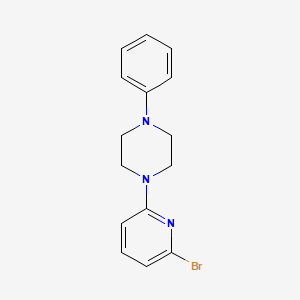


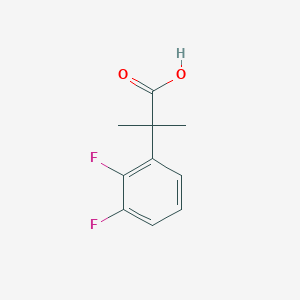

![N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine](/img/structure/B1399943.png)
![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1399945.png)
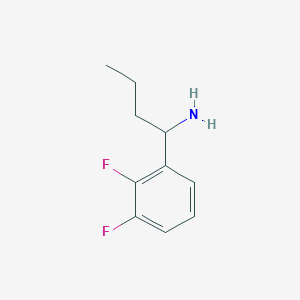
![4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399949.png)
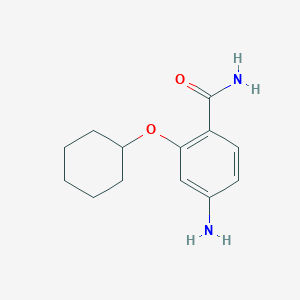
![3-[2-(Thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1399953.png)

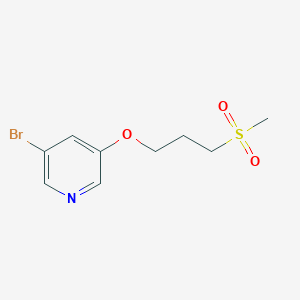
![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B1399960.png)
